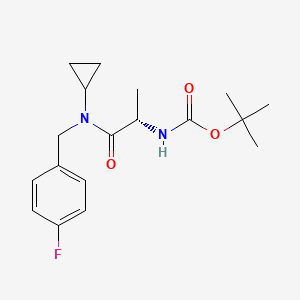

(S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate

Description

(S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate is a chiral carbamate derivative featuring a cyclopropyl-(4-fluorobenzyl)amine moiety linked to a tert-butyloxycarbonyl (Boc)-protected amino acid backbone. This compound is structurally characterized by:

- 4-Fluorobenzyl substituent: Provides electron-withdrawing effects and lipophilicity, influencing pharmacokinetic properties .

- Boc protection: Enhances stability during synthetic procedures and modulates solubility .

Its synthesis typically involves coupling cyclopropyl-(4-fluorobenzyl)amine with Boc-protected amino acid derivatives, followed by purification via flash chromatography (FC).

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-[cyclopropyl-[(4-fluorophenyl)methyl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FN2O3/c1-12(20-17(23)24-18(2,3)4)16(22)21(15-9-10-15)11-13-5-7-14(19)8-6-13/h5-8,12,15H,9-11H2,1-4H3,(H,20,23)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGKJVDROVEYTM-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N(CC1=CC=C(C=C1)F)C2CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC=C(C=C1)F)C2CC2)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using diazo compounds and transition metal catalysts.

Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with an amine.

Formation of the carbamate group: This is typically done by reacting an amine with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the fluorobenzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Biological Activity

(S)-tert-Butyl (1-(cyclopropyl(4-fluorobenzyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group, a cyclopropyl moiety, and a 4-fluorobenzyl amine, which contribute to its unique chemical behavior. Its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor or modulator of enzymatic pathways, particularly in the context of cancer and inflammation research.

Potential Targets

- Enzymatic Inhibition : The compound has been studied for its inhibitory effects on various kinases, including those involved in cancer signaling pathways.

- Receptor Binding : It may bind to specific receptors, altering their activity and downstream signaling.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated effectiveness against breast and lung cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties, showing potential in reducing cytokine production in immune cells.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | In vitro analysis revealed that the compound inhibits proliferation in MCF-7 breast cancer cells with an IC50 value of 25 µM. |

| Study 2 | Animal models demonstrated significant reduction in tumor size when treated with the compound compared to control groups. |

| Study 3 | The compound exhibited anti-inflammatory effects by reducing TNF-alpha levels in LPS-stimulated macrophages. |

Comparison with Similar Compounds

This compound can be compared with structurally similar compounds to assess its uniqueness:

| Compound | Structure | Biological Activity |

|---|---|---|

| tert-Butyl (1-(cyclopropyl(4-chlorobenzyl)amino)-1-oxopropan-2-yl)carbamate | Similar scaffold with chlorine substitution | Moderate anticancer activity |

| tert-Butyl (1-(cyclopropyl(4-methylbenzyl)amino)-1-oxopropan-2-yl)carbamate | Similar scaffold with methyl substitution | Lower anti-inflammatory effects |

Q & A

Basic: How can researchers optimize the synthesis of (S)-tert-butyl carbamate derivatives with fluorinated aromatic groups?

Methodological Answer:

Synthesis optimization typically involves evaluating reaction conditions (e.g., solvent polarity, temperature, and catalyst loading). For example, tert-butyl carbamates with fluorophenyl groups (e.g., tert-Butyl (1-(4-fluorophenyl)but-3-en-1-yl)carbamate ) are synthesized via nucleophilic substitution or coupling reactions using fluorinated benzyl halides and cyclopropylamine intermediates . Key steps include:

- Chiral resolution : Use (S)-configured starting materials or chiral catalysts to maintain stereochemistry.

- Protection/deprotection : The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved with acids (e.g., TFA) .

- Yield improvement : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of cyclopropylamine and 4-fluorobenzyl chloride to minimize side products .

Advanced: What analytical techniques resolve contradictions in stereochemical assignments for chiral carbamates?

Methodological Answer:

Discrepancies in stereochemical data (e.g., conflicting NMR or X-ray results) require multi-technique validation:

- X-ray crystallography : Provides definitive stereochemical confirmation, as seen in tert-butyl carbamate single-crystal studies .

- Vibrational Circular Dichroism (VCD) : Distinguishes enantiomers by analyzing IR absorption differences in chiral environments.

- NMR coupling constants : Use -values (e.g., ) to infer dihedral angles in cyclopropane or carbamate moieties .

- Computational modeling : Compare experimental data with DFT-calculated NMR/IR spectra (software: Gaussian, ORCA) .

Basic: What are standard protocols for characterizing tert-butyl carbamate stability under varying pH conditions?

Methodological Answer:

Stability studies should include:

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–12) at 25–37°C. Monitor degradation via HPLC-MS. Boc groups are acid-labile, degrading rapidly below pH 3 .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures (e.g., Boc derivatives typically degrade above 150°C) .

- Light sensitivity : Store samples in amber vials under inert gas (N) to prevent photodegradation .

Advanced: How can computational methods predict the reactivity of cyclopropane-fluorobenzyl motifs in nucleophilic environments?

Methodological Answer:

- Molecular Dynamics (MD) simulations : Model solvation effects and transition states using software like GROMACS or AMBER.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack (e.g., cyclopropane ring strain increases reactivity) .

- QSPR models : Correlate substituent effects (e.g., electron-withdrawing fluorine) with reaction rates using datasets from analogs like tert-butyl (4-chlorophenethyl)carbamate .

Basic: What safety precautions are critical when handling tert-butyl carbamates with fluorinated aryl groups?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats. Avoid inhalation of vapors via fume hoods .

- Spill management : Absorb spills with vermiculite or sand; avoid water to prevent dispersion .

- Storage : Refrigerate (2–8°C) in airtight containers to prevent moisture ingress and Boc group hydrolysis .

Advanced: How do steric and electronic effects influence the catalytic hydrogenation of tert-butyl carbamate intermediates?

Methodological Answer:

- Steric effects : Bulky tert-butyl groups hinder hydrogenation at proximal double bonds (e.g., in tert-butyl but-3-en-1-yl carbamates ). Use high-pressure H (5–10 atm) and catalysts like Pd/C or Raney Ni .

- Electronic effects : Electron-withdrawing groups (e.g., 4-fluorobenzyl) reduce electron density at reaction sites, slowing hydrogenation. Adjust catalyst loading (1–5 wt%) or switch to Rh-based catalysts .

Basic: What strategies validate the enantiomeric purity of (S)-configured carbamates?

Methodological Answer:

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases .

- Polarimetry : Measure specific rotation ([α]) and compare with literature values for Boc-protected analogs .

- Mosher ester analysis : Derivatize with Mosher’s acid chloride and analyze NMR shifts to confirm configuration .

Advanced: What mechanistic insights explain unexpected byproducts in cyclopropane ring-opening reactions?

Methodological Answer:

Byproducts often arise from:

- Radical intermediates : Use EPR spectroscopy to detect transient species. Add radical inhibitors (e.g., BHT) to suppress pathways .

- Acid-catalyzed rearrangements : Monitor pH during reactions. For example, trace HCl may protonate cyclopropane, inducing ring-opening to form allylic carbocations .

- Steric strain relief : Cyclopropane rings in tert-butyl (cyclopropylamino)carbamates may undergo [3+2] cycloadditions under thermal stress. Characterize byproducts via GC-MS or X-ray .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.